molecular formula C7H2BrClF3NO2 B3212149 1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene CAS No. 1096698-02-0

1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene

Cat. No.: B3212149
CAS No.: 1096698-02-0
M. Wt: 304.45 g/mol
InChI Key: HGAMQOJVZFFXJW-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene is a versatile multisubstituted benzene derivative engineered for advanced research and development, particularly in medicinal chemistry. Its structure incorporates halogen atoms (bromine and chlorine), a nitro group, and a trifluoromethyl group, making it a valuable scaffold for constructing complex molecules. The presence of multiple, orthogonal reactive sites allows for selective functionalization, enabling researchers to synthesize a diverse array of target compounds. The primary research value of this compound lies in its application as a key synthetic intermediate. The electron-withdrawing nature of the substituents makes the ring electron-deficient, influencing its reactivity in aromatic substitution reactions. This property is particularly exploited in the synthesis of pharmaceutical candidates. The trifluoromethyl group is a critical motif in modern drug design, as its incorporation can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity . Furthermore, chlorine-containing compounds represent a foundational element in medicinal chemistry, with more than 250 FDA-approved drugs featuring chlorine atoms . As such, this compound serves as a crucial building block for the development of novel bioactive molecules, potentially for use as active pharmaceutical ingredients (APIs). This product is strictly labeled For Research Use Only . It is intended for use in laboratory settings by qualified professionals. It is not for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAMQOJVZFFXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxidized benzene derivatives.

Scientific Research Applications

1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro and trifluoromethyl groups can participate in electron transfer processes, while the bromine and chlorine atoms can engage in halogen bonding. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related halogenated benzene derivatives to highlight differences in reactivity, physical properties, and applications. Below is a detailed analysis:

Table 1: Structural and Physical Property Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene (1096698-02-0) C₇H₂BrClF₃NO₂ 304.45 Br (1), Cl (2), NO₂ (5), CF₃ (3) High ring deactivation; potential use in cross-coupling reactions
1-Bromo-4-nitro-2-(trifluoromethyl)benzene (367-67-9) C₇H₃BrF₃NO₂ 270.01 Br (1), NO₂ (4), CF₃ (2) Lower molecular weight; used in organic synthesis
1-Bromo-3-iodo-5-(trifluoromethyl)benzene (481075-59-6) C₇H₃BrF₃I 349.91 Br (1), I (3), CF₃ (5) Presence of iodine enhances reactivity in Ullmann couplings
1-Bromo-5-chloro-2-(chloromethyl)-3-(trifluoromethoxy)benzene (2091876-65-0) C₈H₄BrCl₂F₃O 323.92 Br (1), Cl (5), ClCH₂ (2), CF₃O (3) Chloromethyl group enables nucleophilic substitutions
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene (180146-67-2) C₈H₅BrF₃NO₂ 284.03 BrCH₂ (1), NO₂ (3), CF₃ (5) Bromine on methyl group increases alkylation potential

Key Differences and Implications

Substituent Effects on Reactivity: The nitro group in the target compound (position 5) strongly deactivates the ring, making it less reactive toward electrophilic substitution compared to analogs without nitro groups (e.g., 1-Bromo-3-iodo-5-(trifluoromethyl)benzene) .

Physical Properties: The trifluoromethyl group enhances thermal stability and lipophilicity, which is common across analogs (e.g., 1-Bromo-4-nitro-2-(trifluoromethyl)benzene) . However, the additional nitro group in the target compound increases molecular weight and may reduce solubility in non-polar solvents compared to simpler derivatives .

Applications :

  • Cross-Coupling Reactions : The bromine substituent enables participation in Suzuki or Ullmann couplings, similar to 2-bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl .
  • Material Science : Trifluoromethyl benzene derivatives are employed as antisolvents in perovskite solar cells (e.g., trifluoromethyl benzene in ), though the nitro group in the target compound may alter film-forming kinetics .

Research Findings and Trends

  • Synthetic Utility : The compound’s multiple halogen substituents make it a versatile intermediate for synthesizing pharmaceuticals and agrochemicals, particularly in introducing CF₃ groups into complex molecules .
  • Comparative Reactivity : Studies on analogs like 1-Bromo-3-iodo-5-(trifluoromethyl)benzene highlight that iodine substitution increases reactivity in metal-catalyzed reactions, whereas bromine offers a balance between reactivity and cost-effectiveness .

Biological Activity

1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene, with the CAS number 1096698-02-0, is a compound of significant interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group, along with the bromine and chlorine substituents, contributes to its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H3BrClF3NO2
Molecular Weight259.45 g/mol
Physical StateSolid
Boiling PointNot specified
Melting PointNot specified
SolubilityNot specified

Biological Activity

The biological activity of this compound can be categorized into several areas, including antimicrobial, anticancer, and enzyme inhibition activities.

Antimicrobial Activity

Research has indicated that compounds containing halogenated aromatic rings exhibit significant antimicrobial properties. A study conducted by demonstrated that related compounds with similar structures showed effective inhibition against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For example, a recent investigation highlighted the structure-activity relationship (SAR) of trifluoromethyl-substituted aromatic compounds in inhibiting cancer cell proliferation. The study found that modifications at specific positions significantly affected cytotoxicity against cancer cell lines, suggesting that this compound may exhibit similar properties .

Enzyme Inhibition

The trifluoromethyl group also plays a crucial role in enzyme inhibition. Studies have shown that compounds with this group can effectively inhibit key enzymes involved in metabolic pathways. For instance, a study focusing on inhibitors of the enzyme BCAT1 demonstrated that trifluoromethyl-containing compounds exhibited promising IC50 values, indicating strong inhibitory potential .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated various halogenated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Cytotoxicity in Cancer Cells : In vitro assays on human cancer cell lines revealed that derivatives of this compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene?

Answer:
The synthesis typically involves sequential halogenation and nitration steps. A common approach starts with a trifluoromethylbenzene precursor:

Bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄ or acetonitrile at 60–80°C to introduce the bromine atom regioselectively .

Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) targets the ortho position relative to the trifluoromethyl group.

Nitration : Introduce the nitro group via mixed HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
Key Validation : Monitor intermediates via TLC and confirm purity through melting point analysis and HPLC (>98% purity).

Advanced: How can regioselectivity challenges during nitration be mitigated?

Answer:
The electron-withdrawing trifluoromethyl and halogen substituents direct nitration to the para position relative to existing substituents. However, steric hindrance or competing electronic effects may lead to byproducts. Mitigation strategies include:

  • Low-Temperature Control : Maintain nitration below 5°C to slow reaction kinetics and favor thermodynamic control .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites based on frontier molecular orbitals .
  • Post-Reaction Analysis : Employ GC-MS to identify byproducts (e.g., meta-nitrated isomers) and optimize stoichiometry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., nitro group deshields adjacent protons, δ ~8.2–8.5 ppm) .
  • FT-IR : Confirm nitro (1520–1370 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M]⁺ at m/z 318.91) .

Advanced: How can overlapping NMR signals be resolved for structural confirmation?

Answer:
Overlapping aromatic signals due to multiple substituents can be addressed via:

  • COSY/NOESY : Correlate coupling between adjacent protons to assign positions .
  • Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to shift solvent-sensitive peaks .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in EtOAc) .

Basic: What reactivity patterns are expected in nucleophilic substitution reactions?

Answer:
The bromine atom at position 1 is highly electrophilic and prone to SNAr (nucleophilic aromatic substitution) under mild conditions:

  • Amine Substitution : React with primary amines (e.g., benzylamine) in DMF at 80°C to yield aryl amines .
  • Suzuki Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/Na₂CO₃ (70°C) for cross-coupling .
    Caution : Nitro groups may reduce to amines under hydrogenation conditions, altering reactivity .

Advanced: Why do solvent choices impact reaction outcomes in cross-coupling reactions?

Answer:

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in SNAr but may deactivate palladium catalysts.
  • Ether Solvents (THF) : Enhance Pd catalyst activity in Suzuki-Miyaura reactions by reducing coordination interference .
  • Additives : Use TBAB (tetrabutylammonium bromide) in biphasic systems to improve phase transfer for halogen exchange .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
It serves as a key intermediate for:

  • Kinase Inhibitors : The trifluoromethyl group enhances hydrophobic binding to ATP pockets .
  • Antimicrobial Agents : Nitro groups can be reduced to amino groups for further functionalization .
  • PET Tracers : Bromine allows isotopic substitution with ⁷⁶Br for imaging studies .

Advanced: How can contradictory literature data on reaction yields be resolved?

Answer:
Discrepancies often arise from:

  • Impurity Profiles : Compare HPLC traces from different syntheses; optimize recrystallization (e.g., hexane/EtOAc).
  • Moisture Sensitivity : Conduct reactions under anhydrous conditions (e.g., molecular sieves in chlorination step) .
  • Catalyst Batches : Use ICP-MS to verify Pd catalyst purity in cross-couplings .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicology : Wear nitrile gloves and PPE due to potential skin irritation (LD₅₀ > 2000 mg/kg in rats) .
  • Storage : Keep in amber vials at 2–8°C to prevent photodegradation of the nitro group .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid halogenated dioxin formation .

Advanced: What computational tools predict the compound’s environmental persistence?

Answer:

  • EPI Suite : Estimate biodegradability (BIOWIN) and bioaccumulation (BCF) using fragment-based methods .
  • Molecular Dynamics : Simulate hydrolysis rates of C-Br bonds in aquatic environments (Amber16) .
  • ECOSAR : Predict ecotoxicity to aquatic organisms based on QSAR models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene
Reactant of Route 2
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1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene

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